molecular formula C5H6Br2ClN3O B2930061 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride CAS No. 2172450-81-4

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride

Cat. No.: B2930061
CAS No.: 2172450-81-4
M. Wt: 319.38
InChI Key: USVUFPARKQCQPE-UHFFFAOYSA-N
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Description

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride is a chemical compound with the molecular formula C5H5Br2N3O·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride typically involves the bromination of 1H-pyrrole-2-carbohydrazide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dibromo-1H-pyrrole-2-carbohydrazide
  • 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide
  • 3,4-dibromo-1H-pyrrole-2,5-dione

Uniqueness

4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3O.ClH/c6-2-1-3(5(11)10-8)9-4(2)7;/h1,9H,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVUFPARKQCQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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